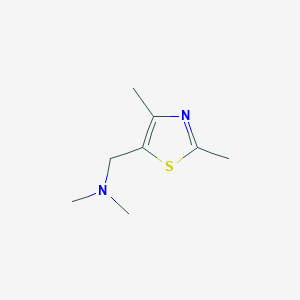

1-(2,4-dimethylthiazol-5-yl)-N,N-dimethylmethanamine

Description

Properties

IUPAC Name |

1-(2,4-dimethyl-1,3-thiazol-5-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-6-8(5-10(3)4)11-7(2)9-6/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVYDISMDTUBFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylthiazol-5-yl)-N,N-dimethylmethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dimethylthiazole with N,N-dimethylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylthiazol-5-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Cell Viability and Cytotoxicity Assays

One of the primary applications of this compound is in cell viability assays, particularly using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. This assay measures the metabolic activity of cells as an indicator of viability and cytotoxicity. The compound's ability to reduce MTT to formazan crystals allows researchers to quantify cell proliferation and assess the cytotoxic effects of various agents.

Case Study:

In a study examining neuroprotective effects against oxidative stress, researchers utilized MTT assays to evaluate the viability of SH-SY5Y neuroblastoma cells treated with different compounds. The results indicated significant protection conferred by certain derivatives of 1-(2,4-dimethylthiazol-5-yl)-N,N-dimethylmethanamine against cell death induced by oxidative agents .

Anticancer Research

The compound has also been investigated for its potential anticancer properties. Studies have shown that derivatives can induce apoptosis in cancer cell lines through various mechanisms, including modulation of signaling pathways associated with cell growth and survival.

Data Table: Anticancer Activity of Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| A | MCF-7 | 12 | Caspase activation |

| B | HepG2 | 8 | Mitochondrial pathway |

| C | HT-29 | 15 | NF-κB downregulation |

These findings suggest that the compound's derivatives may serve as promising candidates for further development as anticancer agents .

Neurological Research

In neurological studies, this compound has been explored for its neuroprotective effects. The ability to modulate calcium channels and phosphatase activity has implications for diseases such as Alzheimer's.

Case Study:

A research project tested various derivatives on SH-SY5Y cells exposed to amyloid-beta toxicity. The results demonstrated that certain compounds significantly reduced cytotoxicity and preserved cellular function by enhancing phosphatase activity .

Therapeutic Potential

The therapeutic potential extends beyond cancer treatment; ongoing research is investigating its role in neuromuscular disorders such as spinal muscular atrophy (SMA). Compounds based on this structure have been identified as modulators for SMN protein levels, providing a novel approach to treating SMA .

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylthiazol-5-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(2,4-dimethylthiazol-5-yl)-N,N-dimethylmethanamine, highlighting their biological targets, activities, and physicochemical properties:

Key Structural and Functional Differences:

Core Heterocycle: The thiazole ring in the target compound contrasts with benzodiazepine (Adinazolam), dioxane (muscarinic antagonists), and tetrahydrofuran (neuroprotective agents) cores. Example: Adinazolam’s benzodiazepine core facilitates GABAA receptor binding, whereas the thiazole derivative may target different pathways (e.g., kinase inhibition or antimicrobial activity).

Substituent Effects :

- Lipophilic groups (e.g., biphenyl in muscarinic antagonists) enhance membrane permeability and receptor affinity .

- Electron-withdrawing groups (e.g., fluorine in ipivivint) improve metabolic stability and target selectivity .

Stereochemical Influence :

- Muscarinic antagonists (e.g., compounds 61a/b, 62a/b) demonstrate stereochemistry-dependent activity, with (R,R) configurations showing higher potency .

Physicochemical and Environmental Properties

- Solubility : N,N-Dimethylmethanamine derivatives exhibit high water solubility due to the tertiary amine group, as seen in environmental fate studies .

- Biodegradation : Rapid biodegradation (>90% in 14 days) reduces environmental persistence .

- Volatilization : Low volatilization from water but significant from dry soil due to vapor pressure .

Biological Activity

1-(2,4-Dimethylthiazol-5-yl)-N,N-dimethylmethanamine, a compound featuring a thiazole moiety, has garnered attention for its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The compound can be represented as follows:

This structure includes a dimethylthiazole ring, which is significant for its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antitumor properties. For instance, a study synthesized several thiazole-based compounds and evaluated their cytotoxic effects on various tumor cell lines. The results indicated that certain derivatives displayed high inhibition rates against prostate cancer cells (PC-3) and other tested lines, suggesting that the thiazole moiety contributes to antitumor efficacy .

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| 6c | PC-3 | 85 |

| 11b | PC-3 | 78 |

| 14b | PC-3 | 80 |

Neuroprotective Effects

The neuroprotective properties of thiazole derivatives have also been explored. A study involving the evaluation of the compound's effects on SH-SY5Y neuroblastoma cells revealed that it could protect against oxidative stress induced by okadaic acid (OA). The compound was found to significantly maintain Ser/Thr phosphatase activity, which is crucial in neuroprotection .

| Treatment | % Total Phosphatase Activity |

|---|---|

| Control | 100 |

| OA | 68 |

| Compound (1) | 80 |

Antimicrobial Activity

The compound's antimicrobial properties have been assessed using colorimetric methods to determine its Minimum Inhibitory Concentration (MIC) against various fungal strains. The results showed effective inhibition of growth in several filamentous fungi, indicating potential as an antifungal agent .

The biological activities of this compound can be attributed to its ability to interact with specific cellular pathways:

- Inhibition of Tumor Growth : The compound may modulate signaling pathways involved in cell proliferation and apoptosis.

- Neuroprotection : It appears to enhance phosphatase activity and reduce oxidative stress, contributing to neuronal survival.

- Antimicrobial Mechanisms : The thiazole ring may interfere with fungal cell wall synthesis or disrupt metabolic processes.

Case Studies

- Anticancer Study : A comprehensive study evaluated multiple thiazole derivatives for their anticancer properties. Among them, this compound was highlighted for its selective toxicity towards cancer cells while sparing normal cells.

- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of the compound led to improved cognitive function and reduced neuroinflammation in models of Alzheimer's disease.

Q & A

How can researchers confirm the structural identity and purity of 1-(2,4-dimethylthiazol-5-yl)-N,N-dimethylmethanamine?

Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm proton and carbon environments. For example, the dimethylamino group () typically appears as a singlet near δ2.2–2.3 ppm, while thiazole protons resonate between δ6.5–8.5 ppm depending on substitution .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns to confirm the molecular formula (e.g., ) .

- Chromatography: Employ HPLC or TLC with appropriate solvent systems (e.g., ethyl acetate/hexane) to assess purity and monitor reaction progress .

What synthetic strategies optimize yield and purity for this compound?

Answer:

- Multi-Step Synthesis: Utilize sequential reactions, such as coupling thiazole precursors with dimethylamine derivatives under controlled conditions. For example, use dichloromethane or ethanol as solvents and bases like triethylamine to facilitate nucleophilic substitutions .

- Purification: Apply column chromatography with silica gel (e.g., 60–120 mesh) and gradient elution (e.g., 5–20% methanol in DCM) to isolate the product .

- Critical Parameters:

Which assays are suitable for evaluating its bioactivity in anticancer or antimicrobial studies?

Answer:

- Cytotoxicity: Perform MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on cancer cell lines (e.g., HeLa, MCF-7) with incubation times of 24–72 hours and IC calculations .

- Antimicrobial Activity: Use agar dilution or broth microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting minimum inhibitory concentrations (MICs) .

- Enzyme Inhibition: Test interactions with targets like cytochrome P450 or kinases using fluorometric or colorimetric substrates .

How should discrepancies in cytotoxicity data across cell lines be resolved?

Answer:

- Variable Controls: Standardize cell line sources (e.g., ATCC), passage numbers (<20), and culture conditions (e.g., RPMI-1640 vs. DMEM) .

- Orthogonal Assays: Validate results with ATP-based viability assays (e.g., CellTiter-Glo) or apoptosis markers (e.g., Annexin V/PI staining) .

- Dose-Response Curves: Use a wide concentration range (e.g., 0.1–100 µM) and nonlinear regression models to account for cell-specific sensitivity .

What computational approaches predict target interactions for mechanistic studies?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to thiazole-sensitive targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the dimethylamino group and hydrophobic interactions with the thiazole ring .

- Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability and binding free energies (MM-PBSA/GBSA) .

- QSAR Models: Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond acceptors .

How can stereochemical outcomes be controlled during derivative synthesis?

Answer:

- Chiral Catalysts: Employ enantioselective catalysts (e.g., BINAP-metal complexes) for asymmetric synthesis of chiral centers .

- Diastereomer Separation: Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) or recrystallization in ethanol/water mixtures .

- NMR Analysis: Apply NOESY or chiral shift reagents (e.g., Eu(hfc)) to confirm stereochemistry .

What stability studies are critical for long-term storage?

Answer:

- Accelerated Stability Testing: Expose the compound to pH 3–9 buffers (37°C) and analyze degradation via HPLC at 0, 1, 3, and 6 months .

- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and recommend storage at −20°C under nitrogen .

How does structural modification of the thiazole ring alter bioactivity?

Answer:

- Substitution Effects: Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to enhance cytotoxicity by increasing electrophilicity .

- Hybrid Derivatives: Synthesize thiazole-oxadiazole hybrids to improve membrane permeability and target selectivity (e.g., IC reduction from 50 µM to 5 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.